4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWQMTSRKGWWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like sodium carbonate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.
Case Study :
A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and found that it significantly reduced bacterial motility and toxin production. The compound's mechanism likely involves enzyme inhibition critical for microbial metabolism.
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It targets specific pathways involved in fungal growth and survival.
Case Study :
In vitro assays revealed that the compound effectively inhibited the growth of various fungal species at low concentrations (IC50 values around 15 µM), indicating its potential as an antifungal agent.
Anticancer Potential
This compound has also been investigated for its anticancer properties. It targets pathways related to cancer cell proliferation and survival.
Case Study :
In vitro studies showed that the compound inhibited the proliferation of cancer cell lines by inducing cell cycle arrest at the G2/M phase. The IC50 values indicated a potent effect at low concentrations (around 10 µM) against several types of cancer cells.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide with related thiazole-based benzamides, focusing on structural variations, physicochemical properties, and reported biological activities.
Substituent-Driven Structural Modifications
Physicochemical and Spectral Comparisons
Melting Points :
- The target compound’s analogs with nitro or bromo substituents (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ) exhibit higher melting points (~164–165°C) due to increased molecular symmetry and intermolecular interactions .
- Compounds with methoxy groups (e.g., N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ) show lower melting points (~121–122°C), likely due to reduced packing efficiency .
- Spectral Data: IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680–1700 cm⁻¹, consistent with benzamide derivatives . Nitro-substituted analogs (e.g., 3g in ) show additional peaks at ~1520 and 1340 cm⁻¹ for NO₂ asymmetric/symmetric stretches . NMR: The para-chloro substituent in the target compound deshields aromatic protons, producing distinct splitting patterns in the δ 7.3–8.1 ppm range. Fluorinated analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibit characteristic coupling for fluorine atoms in ¹⁹F NMR .
Biological Activity
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O2S |
| Molecular Weight | 399.9 g/mol |
| CAS Number | 921541-59-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known to enhance the binding affinity to specific receptors and enzymes, which can lead to various pharmacological effects.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. In one study, thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The presence of a methyl group at certain positions on the phenyl ring was found to increase activity, suggesting a potential SAR for optimizing efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and phenyl groups can significantly impact the biological activity of the compound. For instance:
- Methyl Substitution : Methyl groups at specific positions on the phenyl ring enhance cytotoxicity.
- Thiazole Ring Variations : Different substitutions on the thiazole ring can alter binding affinity and selectivity for various targets.
Case Studies
- Anticancer Studies : A series of thiazole-based compounds were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
- Inhibition of Kinases : In studies targeting RET kinase, derivatives of benzamide with thiazole substitutions showed moderate to high potency in inhibiting kinase activity, which is critical in cancer progression .
Q & A
Q. Key Parameters for Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Pyridine or absolute ethanol | Enhances solubility of intermediates |
| Catalytic Acid | Glacial acetic acid (5 drops) | Accelerates cyclization |
| Reaction Time | 4–12 hours (monitored via TLC) | Prevents over-decomposition |
| Purification Method | Recrystallization (e.g., CH₃OH) | Improves purity to >95% |
How is the compound characterized using spectroscopic and crystallographic methods to confirm its structure?
Basic Research Question
Structural confirmation requires a combination of techniques:
Q. Experimental Validation :
- Oxidation : Treat with KMnO₄/H₂SO₄ to isolate benzoic acid derivatives .
- Substitution : React with NaN₃ in DMF to yield azide intermediates, confirmed via IR (2100 cm⁻¹) .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and what strategies mitigate these issues?
Advanced Research Question
Challenges : Racemization during reflux, solvent impurities, and column chromatography losses.
Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
